

Spectroscopic Analysis of (4-(2-Methoxyethoxy)phenyl)boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (4-(2-Methoxyethoxy)phenyl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of **(4-(2-Methoxyethoxy)phenyl)boronic acid**. While specific, experimentally verified ^1H and ^{13}C NMR data for this compound are not readily available in publicly accessible databases, this document outlines a detailed, generalized protocol for acquiring such data, based on established methodologies for analogous arylboronic acids. Furthermore, spectral data for the closely related compound, 4-methoxyphenylboronic acid, is presented for comparative purposes.

Experimental Protocols

A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, particularly in non-coordinating solvents. This can lead to complex and often broad NMR spectra. To obtain sharp, well-resolved spectra, the use of a coordinating deuterated solvent is highly recommended.

General Protocol for ^1H and ^{13}C NMR Spectroscopy of Arylboronic Acids:

- Sample Preparation:

- Accurately weigh 5-10 mg of the arylboronic acid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated coordinating solvent such as dimethyl sulfoxide- d_6 (DMSO- d_6) or methanol- d_4 . The choice of solvent can influence the chemical shifts.
- Transfer the resulting solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - The analysis should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
 - The spectrometer should be properly tuned and shimmed for the specific solvent and sample.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a controlled temperature, typically 25 °C.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO- d_6 at δ 2.50 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be necessary compared to ^1H NMR to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the solvent's carbon signal (e.g., DMSO- d_6 at δ 39.5 ppm).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Perform phase and baseline corrections to obtain a clean spectrum.

- For ^1H NMR, integrate the signals to determine the relative proton ratios.

Data Presentation: Analogous Compound

The following tables summarize the ^1H and ^{13}C NMR spectral data for 4-methoxyphenylboronic acid, a structurally similar compound. This data is provided for illustrative and comparative purposes.

Table 1: ^1H NMR Spectral Data for 4-Methoxyphenylboronic acid

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.70	d	8.6	2H	Ar-H ortho to $\text{B}(\text{OH})_2$
6.85	d	8.6	2H	Ar-H meta to $\text{B}(\text{OH})_2$
3.75	s	-	3H	OCH_3
8.0 (broad s)	s	-	2H	$\text{B}(\text{OH})_2$

Solvent: DMSO-d_6

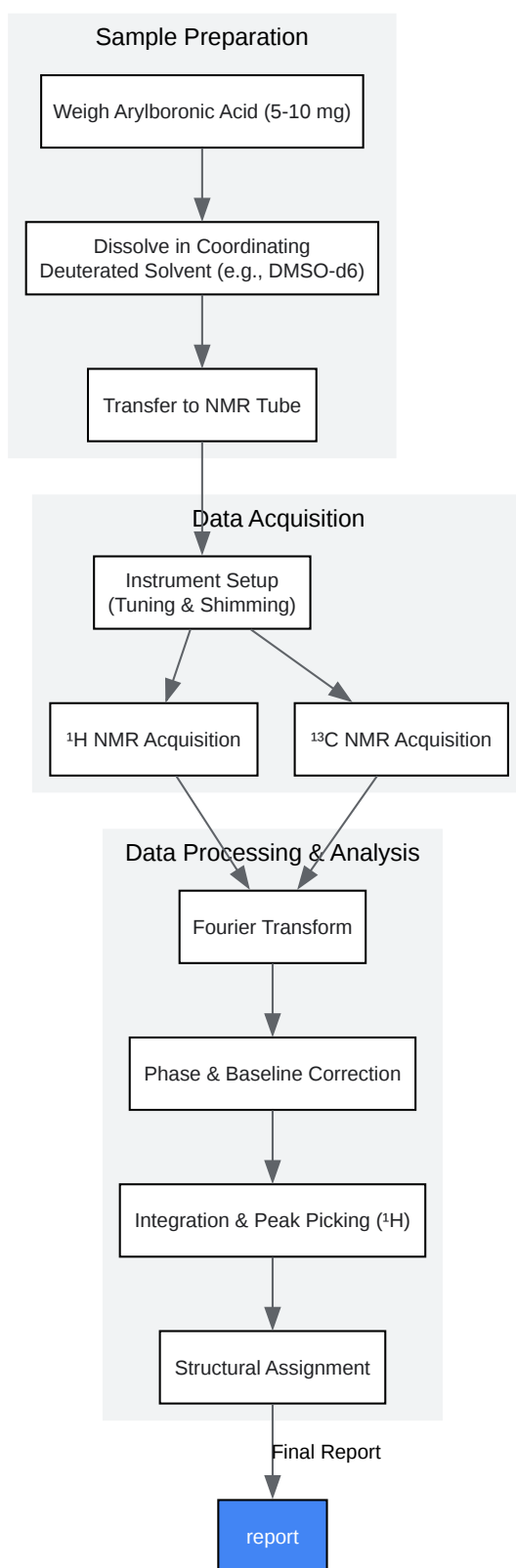
Table 2: ^{13}C NMR Spectral Data for 4-Methoxyphenylboronic acid

Chemical Shift (δ , ppm)	Assignment
161.5	C-OCH_3
136.5	Ar-C ortho to $\text{B}(\text{OH})_2$
113.0	Ar-C meta to $\text{B}(\text{OH})_2$
55.0	OCH_3
ipso-C not always observed	$\text{C-B}(\text{OH})_2$

Solvent: DMSO-d₆

Mandatory Visualization

The following diagram illustrates a generalized workflow for the NMR spectroscopic analysis of an arylboronic acid, such as **(4-(2-Methoxyethoxy)phenyl)boronic acid**.



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Workflow for NMR Spectroscopic Analysis of Arylboronic Acids.

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